molecular formula C10H16BrFO2 B8177124 Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate

Cat. No.: B8177124
M. Wt: 267.13 g/mol
InChI Key: UJXNJWLWBJQIAN-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is an organic compound with the molecular formula C10H16BrFO2. It is a colorless to tan liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromo group and a fluorocyclohexyl group attached to an acetate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate can be synthesized through a multi-step process involving the bromination of 4-fluorocyclohexylacetate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drug candidates and medicinal chemistry.

    Material Science: In the preparation of novel materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies

Mechanism of Action

The mechanism of action of Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate involves its reactivity as an electrophile due to the presence of the bromo group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromo group, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is unique due to the presence of the fluorocyclohexyl group, which imparts specific chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXNJWLWBJQIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC(CC1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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